

Dissipative Particle Dynamics Simulation of Water/Benzene/Caprolactam Systems: A Comparative Guide

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Compound of Interest

Compound Name: Caprolactam

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This guide provides an objective comparison of the performance of Dissipative Particle Dynamics (DPD) simulations in studying the ternary system of water, benzene, and **caprolactam**. It is intended for researchers, scientists, and drug development professionals interested in the mesoscopic behavior of these complex mixtures. The information presented is based on published experimental and theoretical data, with a focus on the work by Shi et al. which quantitatively predicts the interfacial tensions in this system.^{[1][2]}

Data Presentation

The following table summarizes the quantitative data on the interfacial tension between water and benzene at different weight percentages of **caprolactam** in the water-rich phase, as determined by DPD simulations and compared with experimental data.

Caprolactam (wt% in water-rich phase)	DPD Simulated Interfacial Tension (mN/m)	Experimental Interfacial Tension (mN/m)
0	~35	~35
2.96	~28	~29
8.6	~20	~21
13.06	~15	~16

Data extracted from Shi et al. (2014).[2]

Experimental Protocols

The key methodology for the Dissipative Particle Dynamics (DPD) simulations of the water/benzene/**caprolactam** system is detailed below, based on the work of Shi et al. and supplemented with general DPD practices.[1][3][4][5][6][7]

Coarse-Grained Model

In the DPD simulations, molecules are grouped into beads to study the system at a larger length and time scale. The coarse-graining for the water/benzene/**caprolactam** system is as follows:

- Water (W): A single bead represents a cluster of water molecules.
- Benzene (B): A single bead represents a single benzene molecule.[8]
- **Caprolactam** (CPL): A single bead represents a single **caprolactam** molecule.

This coarse-graining approach allows for the efficient simulation of the mesoscopic properties of the system.

DPD Interaction Parameters

The interactions between the DPD beads are defined by a conservative force, a dissipative force, and a random force. The conservative interaction parameter, a_{ij} , is crucial for accurately modeling the phase behavior of the system and is determined from the Flory-Huggins parameter, which is related to the solubility parameters of the components.[1][8][9] The interaction parameters for the water (W), benzene (B), and **caprolactam** (CPL) beads are presented in the table below.

Interaction Pair	a_{ij} (kBT/rc)
W - W	25.0
B - B	25.0
CPL - CPL	25.0
W - B	108.0
W - CPL	29.0
B - CPL	34.0

Data extracted from Shi et al. (2014).[1]

Simulation Details

The DPD simulations are performed in a cubic box with periodic boundary conditions. The system is evolved using a modified velocity-Verlet algorithm.[5] The key simulation parameters are:

- Particle Density: 3 beads per cubic cutoff radius (rc3).
- Time Step: 0.05τ (where τ is the reduced time unit).
- Temperature: 1.0 kBT (where kB is the Boltzmann constant and T is the temperature).
- Simulation Time: The system is equilibrated for a sufficient number of steps, followed by a production run to collect data for analysis.

Interfacial Tension Calculation

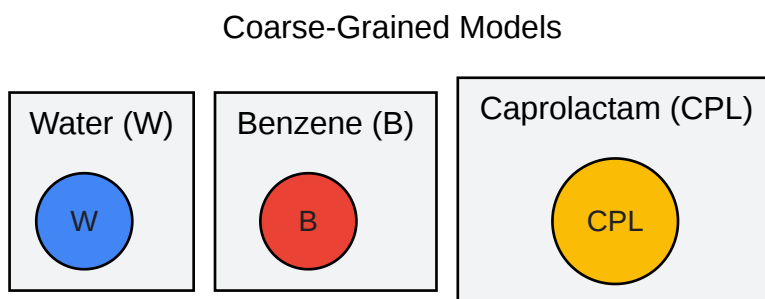
The interfacial tension (IFT) is a key property for characterizing the interface between two immiscible liquids. In DPD simulations, the IFT is calculated from the difference between the normal (PN) and tangential (PT) components of the pressure tensor integrated over the simulation box length in the direction perpendicular to the interface (Lz):

$$\gamma = 0.5 * L_z * (P_N - P_T)$$

This method allows for the quantitative prediction of interfacial properties.[10][11]

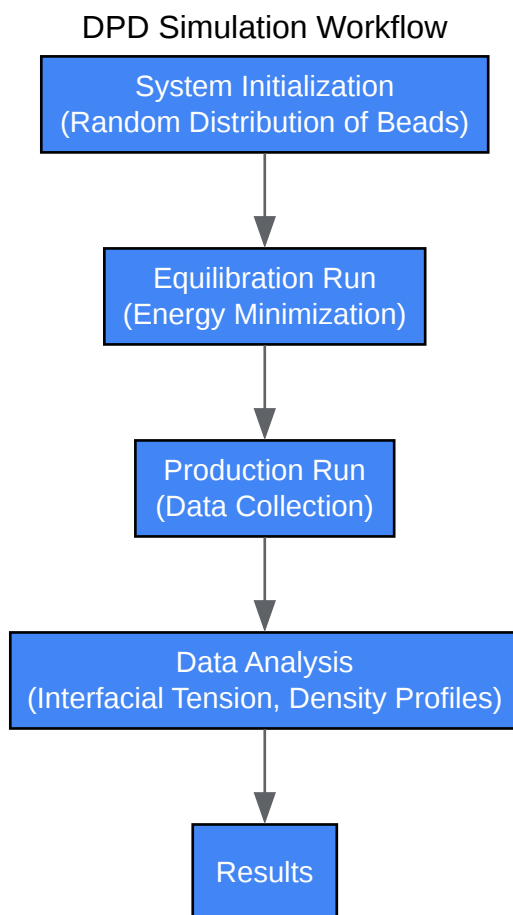
Mandatory Visualization

The following diagrams illustrate the coarse-grained models of the molecules and the general workflow of a DPD simulation for the water/benzene/**caprolactam** system.



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Caption: Coarse-grained models for water, benzene, and **caprolactam**.



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